molecular formula C27H44N2O5 B089002 Boc-ser(bzl)-OH dcha CAS No. 10342-01-5

Boc-ser(bzl)-OH dcha

Cat. No. B089002
CAS RN: 10342-01-5
M. Wt: 476.6 g/mol
InChI Key: QAAQPSNBIGNDII-YDALLXLXSA-N
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Description

Boc-Ser(Bzl)-OH DCHA, also known as N-α-t.-Boc-O-benzyl-L-serine, is a chemical compound with the molecular formula C27H44N2O5 . It is used for research and development purposes .


Synthesis Analysis

Boc-Ser(Bzl)-OH is a protected form of L-serine used in both solid phase peptide synthesis and solution phase peptide synthesis . In solid phase synthesis, cleaving the peptide from the resin with HF or TFMSA simultaneously cleaves the benzyl ether from Ser(Bzl) residues .


Molecular Structure Analysis

The molecular weight of Boc-Ser(Bzl)-OH DCHA is 476.649 . The linear formula of Boc-Ser(Bzl)-OH is C6H5CH2OCH2CH(COOH)NHCOOC(CH3)3 .


Physical And Chemical Properties Analysis

Boc-Ser(Bzl)-OH DCHA has a boiling point of 624.7°C at 760 mmHg . The partition coefficient n-octanol/water is 1.81E-16mmHg at 25°C .

Scientific Research Applications

Peptide Synthesis

Boc-ser(bzl)-OH dcha: is widely used in the field of peptide synthesis. The Boc (tert-butoxycarbonyl) group serves as a protective group for amino acids during the synthesis process. It protects the amino group from unwanted reactions, and after the peptide chain is formed, the Boc group can be removed under acidic conditions without affecting the peptide bond .

Drug Development

In drug development, Boc-ser(bzl)-OH dcha can be utilized to create specific peptide sequences that mimic natural peptides or proteins. These synthetic peptides can act as drugs by interacting with biological targets, such as enzymes or receptors, to treat diseases .

Biochemical Research

This compound is also instrumental in biochemical research, where it is used to study protein structure and function. By synthesizing peptides with Boc-ser(bzl)-OH dcha , researchers can investigate the role of serine in protein interactions and enzymatic activities .

Material Science

In material science, peptides containing Boc-ser(bzl)-OH dcha can be used to create novel biomaterials. These materials have applications in tissue engineering, where they can promote cell adhesion and growth, leading to the development of artificial tissues .

Analytical Chemistry

Boc-ser(bzl)-OH dcha: plays a role in analytical chemistry, where it is used as a standard or reference compound in chromatography and mass spectrometry. This helps in the identification and quantification of serine-containing peptides in complex mixtures .

Nutritional Science

In nutritional science, research into the synthesis of serine-containing peptides can lead to the development of dietary supplements. These supplements can provide essential amino acids, like serine, which are crucial for various metabolic processes .

Agricultural Research

The compound can be used in agricultural research to develop peptide-based pesticides or fertilizers. These products can enhance plant growth or protect crops from pests without the use of harmful chemicals .

Environmental Science

Lastly, in environmental science, peptides synthesized with Boc-ser(bzl)-OH dcha can be studied for their ability to bind to pollutants. This can lead to the creation of bioremediation tools that use peptides to clean up environmental contaminants .

Safety and Hazards

For safety, it is advised to handle Boc-Ser(Bzl)-OH DCHA in a well-ventilated place and wear suitable protective clothing. Avoid contact with skin and eyes, and avoid formation of dust and aerosols . In case of contact, rinse with pure water for at least 15 minutes .

Future Directions

Boc-Ser(Bzl)-OH DCHA finds application in diverse scientific research, enabling breakthroughs in drug development, catalysis, and organic synthesis. Its use in peptide synthesis suggests potential future directions in the field of medicinal chemistry .

Mechanism of Action

Target of Action

Boc-Ser(Bzl)-OH DCHA is a derivative of the amino acid serine, which is commonly used in peptide synthesis . The primary target of this compound is the amino group in peptide chains. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amino group during peptide synthesis .

Mode of Action

The Boc group in Boc-Ser(Bzl)-OH DCHA acts as a protecting group for the amino group in peptide synthesis. It prevents the amino group from reacting with other groups until the desired peptide chain is formed . The Boc group can be removed with a strong acid such as trifluoroacetic acid (TFA), allowing the amino group to participate in further reactions .

Biochemical Pathways

The use of Boc-Ser(Bzl)-OH DCHA in peptide synthesis affects the biochemical pathways involved in protein synthesis. By protecting the amino group, it allows for the selective formation of peptide bonds, thereby controlling the sequence of amino acids in the peptide chain .

Result of Action

The result of the action of Boc-Ser(Bzl)-OH DCHA is the formation of peptide chains with a specific sequence of amino acids. By protecting the amino group, it allows for the selective formation of peptide bonds, enabling the synthesis of peptides with a defined sequence .

Action Environment

The action of Boc-Ser(Bzl)-OH DCHA is influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group and its ability to protect the amino group. Moreover, the temperature and solvent used in the peptide synthesis can also influence the efficiency and selectivity of the reactions .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAQPSNBIGNDII-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145826
Record name O-Benzyl-N-(tert-butoxycarbonyl)-L-serine, compound with dicyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-ser(bzl)-OH dcha

CAS RN

10342-01-5
Record name L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10342-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Benzyl-N-(tert-butoxycarbonyl)-L-serine, compound with dicyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010342015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Benzyl-N-(tert-butoxycarbonyl)-L-serine, compound with dicyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-benzyl-N-[tert-butoxycarbonyl]-L-serine, compound with dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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